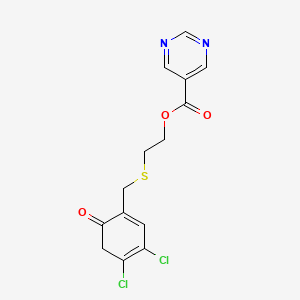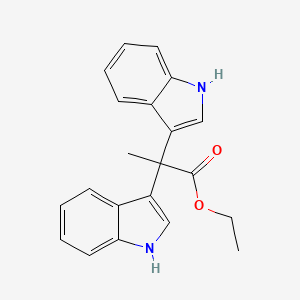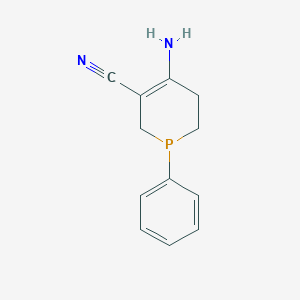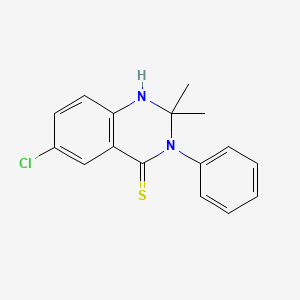
N-Acetyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Acetyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide is a compound that features a 1,2,3-triazole ring, which is a five-membered heterocyclic structure containing three nitrogen atoms
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-Acetyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide typically involves the use of “click chemistry,” a powerful and versatile method for constructing 1,2,3-triazoles. One common approach is the copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction. This method involves the reaction of an azide with an alkyne in the presence of a copper catalyst to form the triazole ring .
Industrial Production Methods
Industrial production of this compound may involve optimizing the CuAAC reaction for large-scale synthesis. This includes using efficient catalysts, controlling reaction conditions such as temperature and pressure, and employing purification techniques to obtain high yields and purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-Acetyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide can undergo various chemical reactions, including:
Oxidation: The triazole ring can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the triazole ring or other functional groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce triazole derivatives with altered functional groups.
Wissenschaftliche Forschungsanwendungen
N-Acetyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its stability and unique chemical properties.
Wirkmechanismus
The mechanism of action of N-Acetyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide involves its interaction with specific molecular targets. The triazole ring can form hydrogen bonds and π-π interactions with proteins and enzymes, influencing their activity. This compound may also interact with cellular pathways, modulating biological processes such as cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N-[4-(4-Acetyl-5-methyl-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazol-3-yl]acetamide
- N-[7-Chloro-4-[4-(phenoxymethyl)-1H-1,2,3-triazol-1-yl]quinoline]-acetamide
Uniqueness
N-Acetyl-N-(4-(5-methyl-1H-1,2,3-triazol-1-yl)phenyl)acetamide is unique due to its specific substitution pattern on the triazole ring, which imparts distinct chemical and biological properties. Its stability, ability to form hydrogen bonds, and potential for diverse chemical modifications make it a valuable compound in various research and industrial applications.
Eigenschaften
CAS-Nummer |
89779-14-6 |
|---|---|
Molekularformel |
C13H14N4O2 |
Molekulargewicht |
258.28 g/mol |
IUPAC-Name |
N-acetyl-N-[4-(5-methyltriazol-1-yl)phenyl]acetamide |
InChI |
InChI=1S/C13H14N4O2/c1-9-8-14-15-17(9)13-6-4-12(5-7-13)16(10(2)18)11(3)19/h4-8H,1-3H3 |
InChI-Schlüssel |
PZNPMXZCUOCSDP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CN=NN1C2=CC=C(C=C2)N(C(=O)C)C(=O)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


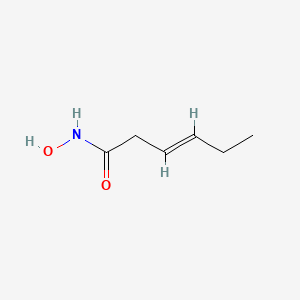
![2-Amino-5-(3-{[4-(4-chloro-3-oxobutyl)phenyl]amino}propyl)-6-methylpyrimidin-4(1h)-one](/img/structure/B12907324.png)

![3-(4-Fluorophenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine](/img/structure/B12907336.png)
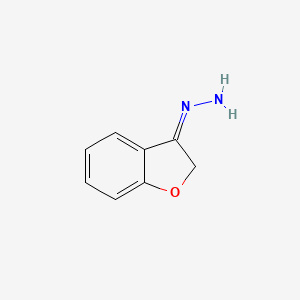

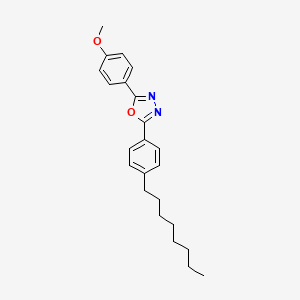
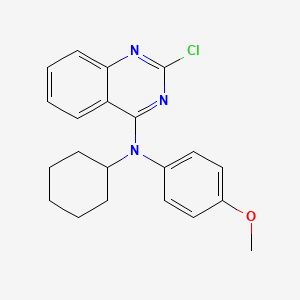
![5-Bromoimidazo[1,2-a]pyrazine-2-carboxamide](/img/structure/B12907366.png)
